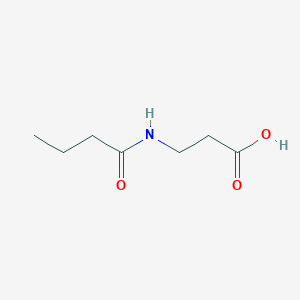
3-Butanamidopropanoic acid
Vue d'ensemble
Description
3-Butanamidopropanoic acid, also known as β-alanine, is a naturally occurring β-type amino acid. It is not incorporated into proteins but plays significant roles in the metabolism of animals, plants, and microorganisms. This compound is a precursor to many important industrial chemicals and has various physiological functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Butanamidopropanoic acid can be synthesized through several methods. One common approach involves the reaction of acrylonitrile with ammonia, followed by hydrolysis to yield the desired product. Another method includes the reductive amination of malonic acid derivatives.
Industrial Production Methods
In industrial settings, this compound is often produced via microbial fermentation. This method leverages the metabolic pathways of certain bacteria and fungi to convert substrates like glucose into the target compound. This biotechnological approach is favored due to its sustainability and lower environmental impact compared to traditional chemical synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butanamidopropanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are typically used.
Substitution: Reagents such as alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields primary amines.
Substitution: Forms various substituted amides and esters.
Applications De Recherche Scientifique
3-Butanamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Plays a role in the synthesis of pantothenic acid (vitamin B5) and coenzyme A, which are crucial for cellular metabolism.
Medicine: Investigated for its potential in enhancing muscle endurance and improving exercise performance due to its role in carnosine synthesis.
Industry: Utilized in the production of polymers, resins, and as a feed additive in animal nutrition.
Mécanisme D'action
The mechanism of action of 3-Butanamidopropanoic acid involves its conversion into carnosine in muscle tissues. Carnosine acts as a buffer, delaying the onset of muscle fatigue by neutralizing lactic acid. This process enhances muscle endurance and performance. Additionally, this compound is involved in the synthesis of coenzyme A, which is essential for fatty acid metabolism and energy production.
Comparaison Avec Des Composés Similaires
3-Butanamidopropanoic acid can be compared to other β-amino acids such as β-aminobutyric acid and β-aminopropionic acid. While all these compounds share a similar structure, this compound is unique due to its role in carnosine synthesis and its widespread occurrence in nature. Other similar compounds include:
β-Aminobutyric acid: Known for its role in plant stress responses.
β-Aminopropionic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
IUPAC Name |
3-(butanoylamino)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-3-6(9)8-5-4-7(10)11/h2-5H2,1H3,(H,8,9)(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXGZFVNNZNGGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901312996 | |
| Record name | N-(1-Oxobutyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88574-08-7 | |
| Record name | N-(1-Oxobutyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88574-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Oxobutyl)-β-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901312996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B3431083.png)





![3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3431120.png)

![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431140.png)
![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431143.png)

